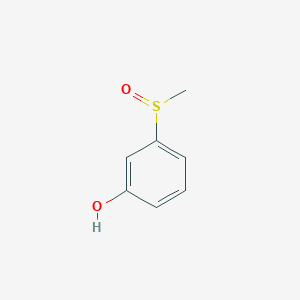

3-(Methanesulfinyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methylsulfinylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-10(9)7-4-2-3-6(8)5-7/h2-5,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYEJOIGPFQJXFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CC=CC(=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594396, DTXSID30901218 | |

| Record name | 3-(Methanesulfinyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_305 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30901218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15105-62-1 | |

| Record name | 3-(Methanesulfinyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methanesulfinylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Methanesulfinyl Phenol

Precursor-Based Synthetic Routes

Precursor-based routes are foundational in the synthesis of 3-(Methanesulfinyl)phenol, often providing reliable and scalable methods. These strategies involve the chemical modification of precursors that already contain either the phenol (B47542) or the methanesulfinyl moiety, or their synthetic equivalents.

The synthesis starting from substituted phenols involves the transformation of a pre-existing substituent at the meta-position of the phenol ring into the desired methanesulfinyl group. This approach is highly dependent on the availability of the starting substituted phenol and the efficiency of the subsequent chemical conversions. For instance, a common precursor is 3-mercaptophenol, which can be S-methylated to form the thioether and subsequently oxidized. While this overlaps with the thioether oxidation route (Section 2.1.3), the initial focus is on the modification of a functional group on the phenol ring.

A versatile method for introducing a hydroxyl group onto an aromatic ring is through the diazotization of an aniline (B41778) derivative, followed by hydrolysis of the resulting diazonium salt. This strategy can be applied to the synthesis of this compound, typically starting from 3-aminophenyl methyl sulfoxide (B87167).

The general pathway involves:

Preparation of the Precursor : The synthesis begins with a suitable aniline derivative, such as 3-aminothiophenol. This precursor is first oxidized to the corresponding disulfide, 3,3'-disulfanediyldianiline.

Diazotization : The disulfide is then subjected to a double diazotization reaction using an agent like sodium nitrite (B80452) (NaNO₂) in an acidic medium (e.g., sulfuric acid). google.com This converts the two amino groups into diazonium salt groups. google.com

Hydrolysis : The resulting bis-diazonium salt is subsequently hydrolyzed, typically by heating in an aqueous acidic solution, which replaces the diazonium groups with hydroxyl groups to form 3,3'-disulfanediyldiphenol. google.comthieme-connect.de

Reduction and S-Methylation : The disulfide is reduced back to the thiol, 3-mercaptophenol. This intermediate is then S-methylated to yield 3-(methylthio)phenol.

Oxidation : The final step is the selective oxidation of the thioether to the sulfoxide, as detailed in the following section.

A more direct, albeit challenging, route would involve the direct diazotization of 3-aminophenyl methyl sulfoxide. However, the stability and synthesis of this specific precursor are critical considerations. Diazonium salt reactions are generally conducted at low temperatures (0–5 °C) to prevent decomposition. ijnc.ir

Table 1: Representative Conditions for Diazotization-Hydrolysis

| Step | Reagents & Conditions | Purpose | Reference |

|---|---|---|---|

| Diazotization | NaNO₂, conc. H₂SO₄, H₂O, 0-5 °C | Conversion of -NH₂ to -N₂⁺ | google.comijnc.ir |

| Hydrolysis | Aqueous H₂SO₄, heat (e.g., 110 °C) | Replacement of -N₂⁺ with -OH | google.com |

This table illustrates typical conditions for the key steps in the diazotization pathway.

The most direct and widely reported method for synthesizing this compound is the controlled oxidation of its thioether precursor, 3-(methylthio)phenol. This method's success hinges on the ability to selectively oxidize the sulfur atom to the sulfoxide level without further oxidation to the sulfone.

A variety of oxidizing agents can be employed for this transformation.

Peroxy acids : Reagents such as 3-chloroperoxybenzoic acid (m-CPBA) are effective for this oxidation. The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) at controlled temperatures. nih.gov

Oxone® : A mixture of potassium peroxymonosulfate (B1194676), potassium bisulfate, and potassium sulfate (B86663), Oxone® is a versatile and environmentally benign oxidizing agent. The oxidation is often performed in a mixed solvent system, such as ethanol-water, at room temperature.

Hydrogen Peroxide (H₂O₂) : In the presence of certain catalysts, hydrogen peroxide can be used for the selective oxidation of sulfides to sulfoxides. researchgate.net

The key challenge is to prevent over-oxidation to the corresponding sulfone, 3-(methylsulfonyl)phenol (B183461). This is typically managed by careful control of stoichiometry (using approximately one equivalent of the oxidizing agent), temperature, and reaction time.

Table 2: Comparison of Oxidation Methods for Thioether Precursors

| Oxidizing Agent | Solvent System | Temperature | Typical Outcome | Reference(s) |

|---|---|---|---|---|

| m-CPBA | Dichloromethane | 0 °C to RT | Good for selective sulfoxide formation | nih.gov |

| Oxone® | Ethanol (B145695)/Water | Room Temperature | Near-quantitative conversion to sulfoxide/sulfone |

This table summarizes common reagents and conditions for the oxidation of 3-(methylthio)phenol.

Direct Functionalization Approaches

These methods aim to introduce the methanesulfinyl group directly onto the phenol ring. They are often more atom-economical but can face significant challenges regarding regioselectivity.

Phenol is a highly activated substrate for electrophilic aromatic substitution, with the hydroxyl group being a strong ortho-, para-director. byjus.comwku.edu This makes direct electrophilic substitution at the meta-position inherently difficult. Standard sulfonation of phenol, for instance, yields predominantly ortho- and para-isomers. wikipedia.org

To achieve meta-sulfinylation, specific strategies would be required, such as:

Use of Bulky Reagents : Employing sterically hindered sulfinylating agents might disfavor substitution at the ortho-position, but would likely still favor the para-position over the meta.

Lewis Acid Catalysis : The use of a Lewis acid with a sulfinyl chloride (e.g., methanesulfinyl chloride) could potentially alter the regiochemical outcome, although this is not a well-established method for meta-directing substitution on phenols. researchgate.net

Reversible Blocking : A "blocking group" could be placed at the para-position to force substitution elsewhere. For example, sulfonation is a reversible reaction, and a sulfonic acid group could be used to block the para position, direct a second substituent, and then be removed. lkouniv.ac.in

Given these challenges, direct meta-sulfinylation of phenol via electrophilic aromatic substitution is not a commonly used synthetic route for this compound.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orguwindsor.ca

The hydroxyl group of phenol itself is not an effective DMG as it is acidic and would be deprotonated by the organolithium base. Therefore, it is typically protected as a more effective DMG, such as a carbamate (B1207046) (-OC(O)NEt₂) or methoxy (B1213986) (-OMe) group. uwindsor.canih.gov However, as the name implies, DoM directs functionalization to the ortho-position relative to the DMG.

Therefore, DoM cannot be used to directly synthesize this compound from phenol or its protected derivatives in a single step. An indirect, multi-step strategy would be necessary:

Start with a different precursor, such as anisole (B1667542) (methoxybenzene), where the methoxy group can direct ortho-lithiation.

Protect the other ortho-position or the para-position if necessary.

Perform the DoM reaction and quench the resulting aryllithium species with an appropriate electrophile to install the methanesulfinyl group (or a precursor) ortho to the methoxy group.

This would yield an ortho-substituted anisole derivative. Converting this into the desired meta-substituted phenol would require subsequent, complex chemical transformations, making this an inefficient and impractical route.

Transition-Metal-Catalyzed Cross-Coupling Reactions Leading to the Core Structure

The formation of the carbon-sulfur bond is a critical step in the synthesis of the precursor for this compound, which is typically 3-(methylthio)phenol. Transition-metal-catalyzed cross-coupling reactions have become powerful tools for creating such C-S bonds, offering significant advantages over classical methods. eie.gr These reactions typically involve the coupling of an aryl halide or pseudohalide with a sulfur-containing nucleophile, or an aryl organometallic reagent with a sulfur electrophile.

While specific literature detailing the synthesis of 3-(methylthio)phenol via cross-coupling is not prevalent, the general principles are well-established for a wide range of aryl sulfides. Catalytic systems based on palladium, nickel, and copper are commonly employed. eie.grrsc.org For instance, a plausible route would involve the palladium-catalyzed coupling of 3-halophenol (e.g., 3-bromophenol (B21344) or 3-iodophenol) with a methylthio source like sodium thiomethoxide. The choice of ligand is crucial in these reactions to promote reductive elimination and prevent catalyst deactivation. Ligands such as phosphines or N-heterocyclic carbenes (NHCs) are frequently used to enhance catalytic activity. princeton.edu

Alternatively, coupling reactions can be performed with aryl sulfoxides themselves acting as electrophilic partners, although this is a less common approach for primary synthesis and more for subsequent functionalization. nih.gov The development of ligand-free catalytic systems is an area of growing interest, aiming to reduce costs and simplify purification processes. rsc.org These reactions represent a versatile and powerful, albeit underexplored for this specific molecule, strategy for assembling the core C-S bond of the 3-(methylthio)phenol precursor.

Oxidation Chemistry in the Synthesis of the Sulfinyl Group

The conversion of the sulfide (B99878) precursor, 3-(methylthio)phenol, to the target sulfoxide is a pivotal transformation. This step requires high chemoselectivity to prevent over-oxidation to the corresponding sulfone, 3-(methanesulfonyl)phenol. acsgcipr.orgresearchgate.net The presence of the phenol group also necessitates mild conditions to avoid unwanted side reactions on the aromatic ring.

Controlled Oxidation of Sulfide Precursors to Sulfoxides

The selective oxidation of sulfides to sulfoxides is a well-studied but challenging transformation in organic synthesis. jchemrev.com The primary difficulty lies in stopping the reaction at the sulfoxide stage, as sulfoxides can be further oxidized to sulfones under the same reaction conditions. acsgcipr.org To achieve high selectivity, chemists employ several strategies:

Careful control of oxidant stoichiometry: Using a precise amount of the oxidizing agent (often one equivalent) can minimize over-oxidation. acsgcipr.org

Low reaction temperatures: Oxidation reactions are often exothermic, and lower temperatures can help control the reaction rate and improve selectivity. researchgate.net

Selection of a mild and selective oxidant: A wide variety of reagents have been developed specifically for this controlled oxidation. researchgate.netjchemrev.com

Catalytic methods: Using a catalyst can allow for the use of milder terminal oxidants and provide greater control over the reaction. acsgcipr.org

The choice of solvent can also play a critical role. For example, protic solvents like methanol (B129727) or ethanol have been shown to be effective in certain photochemical oxidation systems, sometimes in the presence of water, which can accelerate the reaction rate and suppress sulfone formation. rsc.org

Oxidant Selection and Regioselectivity in Sulfinyl Group Formation

A diverse array of oxidizing agents can be used for the conversion of 3-(methylthio)phenol to this compound. The regioselectivity is inherently controlled as there is only one sulfur atom to be oxidized. However, the chemoselectivity—preferential oxidation of the sulfide over the phenol ring—and the prevention of over-oxidation to the sulfone are paramount.

Commonly Used Oxidants:

Hydrogen Peroxide (H₂O₂): Considered a "green" oxidant because its only byproduct is water, H₂O₂ is frequently used. rsc.orgnih.gov Its effectiveness can be enhanced by using specific solvents like glacial acetic acid or 2,2,2-trifluoroethanol, or through catalysis by metal complexes (e.g., vanadium). nih.govorganic-chemistry.orgacs.org

Molecular Oxygen (O₂/Air): As the ultimate green oxidant, O₂ from the air is highly attractive for industrial applications. rsc.org This oxidation is typically facilitated by a catalyst, such as Fe(NO₃)₃·9H₂O, under mild conditions. researchgate.netacs.org

Periodates: Sodium metaperiodate (NaIO₄) is a classic and reliable reagent for selective sulfoxidation, often used in a methanol/water solvent system. nih.govresearchgate.netjchemrev.com

Nitric Acid (HNO₃): In combination with catalytic amounts of iron(III) bromide (FeBr₃), HNO₃ can promote the selective oxidation of sulfides, utilizing oxygen from the air as the stoichiometric oxidant in a catalytic cycle. acs.orgconicet.gov.ar

Photochemical Methods: Visible-light-driven protocols using photocatalysts like anthraquinone (B42736) offer a sustainable approach, using molecular oxygen as the oxidant under mild, ambient conditions. rsc.orgrsc.org

The table below summarizes and compares various oxidant systems for the synthesis of sulfoxides from sulfides.

Mechanistic Investigations of Oxidation Processes

Understanding the reaction mechanism is crucial for optimizing reaction conditions and improving selectivity. The mechanisms for sulfide oxidation vary significantly with the chosen oxidant and catalyst system.

Hydrogen Peroxide Oxidation: In the absence of a metal catalyst, the oxidation of sulfides by H₂O₂ in aqueous solution is thought to proceed via a hydrogen transfer to form a more reactive "water oxide" (H₂OO), which then transfers an oxygen atom to the nucleophilic sulfur. acs.org When a metal catalyst like vanadium(V) is used, the reaction proceeds through the formation of vanadium peroxo species, which are the active oxidants. acs.org

Nitric Acid/Iron(III) Bromide System: Kinetic studies suggest a complex mechanism involving two parallel pathways. One path involves the formation of a ternary complex between the sulfide, FeBr₃, and the nitrate (B79036) ion. These complexes generate HNO₂, which then reacts with HNO₃ to form N₂O₄. The N₂O₄ initiates a catalytic cycle where the sulfide is oxidized and O₂ from the air is consumed stoichiometrically. acs.orgconicet.gov.ar

Photochemical Oxidation: Light-driven sulfide oxidation can follow different pathways depending on the photocatalyst and wavelength. With anthraquinone as a photocatalyst, the mechanism may involve a single electron transfer (SET) from the sulfide to the excited photocatalyst, generating a sulfide radical cation that subsequently reacts with oxygen. rsc.org Other systems may operate through an energy transfer (EnT) mechanism. rsc.org

The table below provides a summary of the proposed mechanistic pathways for different oxidation systems.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the choice of synthetic routes in both academic and industrial settings. The synthesis of this compound, particularly the oxidation step, offers significant opportunities for the application of these principles.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a measure of the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. In the context of oxidizing 3-(methylthio)phenol, the choice of oxidant has a profound impact on the atom economy.

High Atom Economy: Oxidants like molecular oxygen (O₂) and hydrogen peroxide (H₂O₂) are ideal from an atom economy perspective. When O₂ is the oxidant, all its atoms are, in principle, incorporated into the product or form harmless byproducts. With H₂O₂, the only byproduct is water, making it a highly atom-economical and environmentally benign choice. nih.govorganic-chemistry.orgrsc.org

Low Atom Economy: Traditional stoichiometric oxidants like sodium metaperiodate (NaIO₄) or m-chloroperbenzoic acid (m-CPBA) have poor atom economy. researchgate.netrsc.org For every mole of sulfoxide produced, a mole of sodium iodate (B108269) (NaIO₃) or m-chlorobenzoic acid is generated as waste, which requires disposal and adds to the environmental burden.

Solvent-Free or Environmentally Benign Solvent Systems

The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis. Traditional organic solvents are often volatile, toxic, and difficult to dispose of, prompting a shift towards solvent-free methods or the use of environmentally benign alternatives like water or ethanol. rsc.orgmlsu.ac.in

One of the primary routes to this compound is the oxidation of its corresponding sulfide precursor, 3-(methylthio)phenol. Research into the oxidation of analogous aryl sulfides has demonstrated the efficacy of using green solvent systems. For instance, the oxidation of a methylthio group to a sulfoxide can be achieved using oxidants like potassium peroxymonosulfate (Oxone) in an ethanol-water mixture. This system avoids the use of hazardous chlorinated solvents and proceeds at room temperature, offering a greener alternative to traditional methods.

Visible-light photocatalysis has also emerged as a powerful tool for the synthesis of sulfoxides using green solvents. rsc.orgrsc.orgresearchgate.net Studies have shown that a mixture of ethanol and water can serve as an effective reaction medium for the photocatalyzed oxidation of sulfides, using molecular oxygen from the air as the ultimate oxidant. rsc.orgresearchgate.net This approach is not only sustainable due to the solvents and oxidant used but also benefits from mild reaction conditions. rsc.orgrsc.org

Furthermore, the development of solvent-free synthetic methods represents a significant advancement in green chemistry. indianchemicalsociety.com Mechanochemical approaches, such as those using a twin-screw extruder or a jacketed screw reactor, enable organic reactions to proceed in the absence of a solvent, often with minimal waste generation. researchgate.net While specific applications to this compound are not extensively documented, these solvent-free techniques have been successfully applied to a range of organic transformations, including oxidation reactions, and represent a promising avenue for its future sustainable synthesis. researchgate.net

Table 1: Examples of Environmentally Benign Solvent Systems for Aryl Sulfoxide Synthesis

| Method | Solvent System | Oxidant | Key Features | Reference |

|---|---|---|---|---|

| Chemical Oxidation | Ethanol-Water (1:1 v/v) | Oxone (Potassium Peroxymonosulfate) | Room temperature reaction; near-quantitative conversion. | |

| Visible-Light Photocatalysis | Ethanol and Water | Oxygen (from air) | Mild, atom-economical conditions; suitable for large-scale synthesis in flow systems. | rsc.orgresearchgate.net |

| Mechanochemical Synthesis | Solvent-Free | Various (e.g., Iron Trichloride for dimerization) | Minimal or no solvent used; clean synthesis with controlled temperature. | researchgate.net |

Catalytic Approaches for Sustainable Synthesis

Catalysis is a cornerstone of green chemistry, offering pathways to chemical products with higher efficiency, selectivity, and reduced energy consumption. The development of catalytic systems for the synthesis of aryl sulfoxides, including this compound, focuses on using non-toxic, readily available catalysts and mild reaction conditions.

Photocatalysis represents a significant leap forward in the sustainable synthesis of sulfoxides. rsc.orgresearchgate.net These systems often utilize a photocatalyst that, upon absorbing visible light, can initiate the oxidation of a sulfide to a sulfoxide. rsc.org The use of molecular oxygen or air as the terminal oxidant in these reactions is a key feature, as it replaces hazardous and toxic oxidizing agents. organic-chemistry.orgacs.org The entire process can be performed under mild photoredox conditions, enhancing its environmental credentials. rsc.orgrsc.org The scalability of these photocatalytic reactions has been addressed through the use of microreactor-based flow systems, which can overcome the limitations often associated with photocatalytic and liquid-gas phase reactions. rsc.org

Electrochemical synthesis offers another green and catalytic route to methyl sulfoxides. rsc.org This technique uses electrons as a clean oxidant to drive the reaction, avoiding the need for chemical oxidants altogether. rsc.org In one-pot procedures, thiophenols can be converted to methyl sulfoxides in moderate to good yields using dimethyl sulfoxide as the methyl source. rsc.org

Metal-free catalytic systems have also been developed for the synthesis of related sulfur-containing compounds. For example, the synthesis of 3-thioindoles has been achieved using iodine as a nonmetallic catalyst and dimethyl sulfoxide (DMSO) as both the oxidant and solvent. researchgate.net Such methods are practical and environmentally benign due to the nature of the catalyst and sulfur sources used. researchgate.net While not a direct synthesis of this compound, these approaches highlight the potential for developing selective, metal-free catalytic oxidations of 3-(methylthio)phenol.

A switchable synthesis for aryl sulfones and sulfoxides has been developed that relies on controlling the reaction temperature. organic-chemistry.orgacs.org In this system, dipropylene glycol dimethyl ether (DPDME) acts as both a solvent and a promoter, and O₂ or air is used as the oxidant. organic-chemistry.org Lower temperatures favor the formation of sulfoxides, providing a selective and sustainable method that avoids strong oxidants. organic-chemistry.org

Table 2: Overview of Catalytic Approaches for Aryl Sulfoxide Synthesis

| Catalytic System | Catalyst/Promoter | Oxidant | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|---|---|

| Visible-Light Photocatalysis | Photoredox catalyst | O₂ (Air) | Visible light, mild conditions | Sustainable, efficient, scalable in flow systems. | rsc.orgrsc.org |

| Electrochemical Synthesis | Not applicable (driven by electrons) | Electrons, Hydrogen Peroxide | Electrochemical cell | Uses clean oxidants, one-pot procedure. | rsc.org |

| Solvent-Promoted Oxidation | Dipropylene glycol dimethyl ether (DPDME) | O₂ (Air) | Controlled temperature (lower temps for sulfoxide) | Switchable selectivity, avoids strong oxidants. | organic-chemistry.orgacs.org |

| Metal-Free Catalysis (for related compounds) | Iodine | DMSO | 80°C | Practical, environmentally benign catalyst and solvent. | researchgate.net |

Chemical Reactivity and Mechanistic Studies of 3 Methanesulfinyl Phenol

Reactions Involving the Phenolic Hydroxyl Group

The hydroxyl group attached to the aromatic ring is a key site for various chemical transformations, including the formation of esters and ethers, as well as engaging in non-covalent interactions like hydrogen bonding.

Esterification and Etherification Reactions

Esterification of phenolic compounds typically requires more reactive acylating agents than simple carboxylic acids due to the lower nucleophilicity of the phenolic oxygen compared to that of alcohols. vulcanchem.comnajah.edu Similarly, etherification often proceeds via the Williamson ether synthesis, where the phenol (B47542) is first converted to its more nucleophilic phenoxide form. researchgate.net

Esterification: The reaction of 3-(methanesulfinyl)phenol with acyl chlorides or acid anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, is expected to yield the corresponding phenyl esters. The base neutralizes the acidic byproduct (e.g., HCl) and can also enhance the nucleophilicity of the phenol. vulcanchem.commdpi.com

Etherification: The formation of ethers from this compound can be achieved by first treating the phenol with a strong base like sodium hydroxide (B78521) to form the sodium phenoxide. This intermediate can then undergo a nucleophilic substitution reaction (SN2) with an alkyl halide to produce the corresponding aryl alkyl ether. researchgate.netgoogle.com

| Reaction Type | Reagent | Typical Conditions | Product |

| Esterification | Acyl Chloride (e.g., Acetyl Chloride) | Base (e.g., Pyridine), Room Temperature | 3-(Methanesulfinyl)phenyl acetate (B1210297) |

| Etherification | Alkyl Halide (e.g., Methyl Iodide) | 1. Strong Base (e.g., NaOH) 2. Heat | 1-Methoxy-3-(methanesulfinyl)benzene |

Table 1: Representative Esterification and Etherification Reactions of Phenols. This table illustrates general reaction conditions for the transformation of phenolic hydroxyl groups.

Phenolic O-Alkylation and Acylation

O-alkylation and O-acylation are fundamental reactions for modifying the phenolic hydroxyl group, often to serve as a protecting group in multi-step syntheses or to alter the molecule's biological properties.

O-Alkylation: This reaction involves the introduction of an alkyl group onto the phenolic oxygen. Besides the Williamson ether synthesis, other methods include the use of alkylating agents like dimethyl sulfate (B86663) or reactions over solid acid catalysts. mst.edu The choice of catalyst and conditions can influence the selectivity between O-alkylation and potential C-alkylation on the aromatic ring. mst.edupsu.edu

O-Acylation: The introduction of an acyl group onto the phenolic oxygen can be readily accomplished using acid anhydrides, such as acetic anhydride (B1165640), often with catalytic amounts of an acid or base. nih.govresearchgate.netmdpi.com For instance, heating this compound with acetic anhydride would be expected to produce 3-(methanesulfinyl)phenyl acetate. nih.gov Microwave-assisted acylation using neat acetic anhydride has been shown to be a rapid and efficient method for acylating a variety of phenols. nih.gov

| Transformation | Typical Reagents | Catalyst/Conditions | Expected Product |

| O-Methylation | Dimethyl sulfate | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | 1-Methoxy-3-(methanesulfinyl)benzene |

| O-Acetylation | Acetic anhydride | Catalyst (e.g., H-FER zeolite) or catalyst-free, Heat | 3-(Methanesulfinyl)phenyl acetate |

Table 2: General Protocols for O-Alkylation and O-Acylation of Phenols. This table provides examples of common reagents and conditions for the alkylation and acylation of phenolic compounds.

Hydrogen Bonding Interactions and Proton Exchange Dynamics

The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, leading to intermolecular association. The presence of the sulfinyl group, which is also a hydrogen bond acceptor, can lead to complex hydrogen bonding networks.

Hydrogen Bonding: In solution, phenols are known to form hydrogen-bonded dimers and higher-order aggregates. ed.gov This can be observed using techniques like infrared (IR) spectroscopy, where a "free" O-H stretching band at higher wavenumbers and a broader "bound" O-H stretch at lower wavenumbers are seen. ed.govmatanginicollege.ac.in The position and intensity of these bands are sensitive to concentration and the solvent environment. matanginicollege.ac.in The sulfinyl oxygen in this compound can also participate in hydrogen bonding, potentially leading to intramolecular or specific intermolecular interactions.

Proton Exchange: The phenolic proton can undergo chemical exchange with other labile protons in the solution, such as those from water or other alcohol molecules. nih.gov This process is often rapid on the NMR timescale, leading to broadened or averaged signals. nih.govbhu.ac.in The rate of this exchange is influenced by factors such as temperature, pH, and solvent. nih.gov In deuterated solvents like D₂O, the phenolic proton can be replaced by deuterium, causing its signal to disappear from the ¹H NMR spectrum, a useful technique for peak assignment. organic-chemistry.org

Reactions Involving the Methanesulfinyl Group

The sulfur atom in the methanesulfinyl group is in an intermediate oxidation state and is chiral, which defines its reactivity. It can be oxidized to the corresponding sulfone or reduced to the sulfide (B99878).

Oxidation to Sulfonyl Derivatives

The oxidation of the methanesulfinyl group to a methanesulfonyl group is a common transformation. This reaction increases the electron-withdrawing capacity of the substituent and removes the chirality at the sulfur atom.

A variety of oxidizing agents can accomplish this transformation. A common and effective reagent is Oxone (potassium peroxymonosulfate), which can oxidize sulfides sequentially to sulfoxides and then to sulfones in an aqueous-organic solvent mixture at room temperature. Other oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA) in a solvent like dichloromethane (B109758) can also be used. The oxidation of 3-(methylthio)phenol with Oxone has been reported to produce 3-(methylsulfonyl)phenol (B183461) with high purity. It is expected that the oxidation of this compound would proceed under similar conditions to yield the same sulfonyl derivative.

| Oxidizing Agent | Solvent System | Typical Temperature | Expected Product |

| Oxone | Ethanol (B145695)/Water | Room Temperature | 3-(Methylsulfonyl)phenol |

| Hydrogen Peroxide | Acetic Acid | 60 °C | 3-(Methylsulfonyl)phenol |

| m-CPBA | Dichloromethane | 0 °C | 3-(Methylsulfonyl)phenol |

Table 3: Conditions for the Oxidation of Sulfoxides to Sulfones. This table is based on general procedures for sulfoxide (B87167) oxidation and data extrapolated from analogous systems.

Reduction to Sulfide Precursors

The methanesulfinyl group can be reduced back to the corresponding methylsulfanyl (sulfide) group. This transformation can be useful in synthetic pathways where the sulfoxide has served as a directing group or a temporary chiral auxiliary.

While specific conditions for the reduction of this compound are not widely reported, general methods for sulfoxide reduction are applicable. Reagents like sodium borohydride (B1222165) in the presence of certain additives, or stronger reducing agents like lithium aluminum hydride, can reduce sulfoxides to sulfides. masterorganicchemistry.comyoutube.com For example, oxygen-limited cultures of certain bacteria have been shown to reduce 4-methylsulfinyl phenol to 4-methylthiophenol, demonstrating a biological route for this transformation. rsc.org

| Reducing Agent | Typical Conditions | Expected Product | | --- | --- | --- | --- | | Sodium Borohydride / Additive | THF/Alcohol, Room Temperature to 60°C | 3-(Methylthio)phenol | | Lithium Aluminum Hydride | Anhydrous Ether, followed by aqueous workup | 3-(Methylthio)phenol |

Table 4: General Conditions for the Reduction of Sulfoxides to Sulfides. This table illustrates common reducing agents and conditions for the reduction of sulfoxides.

Pummerer Rearrangement and Related Reactions

The Pummerer rearrangement is a characteristic reaction of sulfoxides, which involves their conversion to α-acyloxythioethers in the presence of an activating agent, typically an acid anhydride like acetic anhydride. wikipedia.orgtcichemicals.com The reaction proceeds through the formation of a thial intermediate. tcichemicals.com While specific studies on the Pummerer rearrangement of this compound are not extensively documented in the provided search results, the general mechanism can be inferred.

The reaction is initiated by the acylation of the sulfoxide oxygen by the anhydride, forming an activated intermediate. wikipedia.org Subsequent elimination of an acetate ion generates a sulfenium cation, which is a key electrophilic species. wikipedia.org This cation can then be trapped by a nucleophile. In the classic Pummerer rearrangement, the nucleophile is the acetate ion, leading to the α-acyloxythioether. wikipedia.org However, other nucleophiles, including phenols, can also participate in this type of reaction, which are sometimes referred to as interrupted Pummerer reactions. researchgate.netacs.org

In the context of this compound, the phenolic ring itself could potentially act as an intramolecular nucleophile, or it could participate in intermolecular reactions with the generated sulfenium cation from another molecule. The presence of the hydroxyl group on the aromatic ring would influence the reactivity and regioselectivity of such a process.

Extended Pummerer reactions have been developed for the synthesis of complex heterocyclic structures. For instance, the reaction of phenols with certain sulfoxides in the presence of trifluoromethanesulfonic anhydride can lead to the formation of dihydrobenzofuran derivatives. acs.org This suggests that similar transformations could be envisioned for this compound, potentially leading to novel benzofuran-containing structures.

Table 1: Key Features of the Pummerer Rearrangement

| Feature | Description |

| Reactant | Alkyl sulfoxide |

| Reagent | Acid anhydride (e.g., acetic anhydride, trifluoroacetic anhydride) wikipedia.org |

| Key Intermediate | Thial or sulfenium cation wikipedia.orgtcichemicals.com |

| Product | α-acyloxythioether (classic) or other products from nucleophilic trapping wikipedia.orgresearchgate.net |

Reactions Involving the Aromatic Ring

The reactivity of the aromatic ring in this compound is governed by the directing and activating or deactivating effects of the hydroxyl and methanesulfinyl substituents. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the methanesulfinyl group is generally considered to be a deactivating, meta-directing group. byjus.comksu.edu.sa The outcome of reactions on the aromatic ring will therefore depend on the competition between these two effects.

Electrophilic Aromatic Substitution at Unsubstituted Positions

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. dalalinstitute.com In phenols, the hydroxyl group strongly activates the ring towards electrophiles, directing them to the ortho and para positions. byjus.com Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com

For this compound, the hydroxyl group at position 1 would direct incoming electrophiles to positions 2, 4, and 6. The methanesulfinyl group at position 3 would direct to position 5. Therefore, the substitution pattern will be a result of the combined influence of these two groups. The powerful activating effect of the hydroxyl group is likely to dominate, leading primarily to substitution at the positions ortho and para to it. byjus.com

For example, nitration of phenol with dilute nitric acid yields a mixture of ortho- and para-nitrophenols. byjus.com A similar outcome would be expected for this compound, with the major products likely being 2-nitro-5-(methanesulfinyl)phenol and 4-nitro-3-(methanesulfinyl)phenol. The steric hindrance from the methanesulfinyl group might influence the ortho/para ratio.

Nucleophilic Aromatic Substitution on Activated Systems

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups on the aromatic ring to facilitate the attack of a nucleophile. masterorganicchemistry.comlibretexts.org The aromatic ring acts as an electrophile in this reaction. masterorganicchemistry.com The methanesulfinyl group is electron-withdrawing and could potentially activate the ring for SNAr, particularly at the positions ortho and para to it.

However, the hydroxyl group is strongly electron-donating, which deactivates the ring towards nucleophilic attack. osti.gov Therefore, for SNAr to occur on this compound, harsh reaction conditions or the presence of additional activating groups would likely be necessary. The reaction is facilitated when a good leaving group is present on the ring. libretexts.org

Recent developments have shown that even phenols, which are typically nucleophilic, can undergo umpolung substitution reactions when activated by coordination to a metal catalyst. nih.gov This suggests that under specific catalytic conditions, this compound might undergo nucleophilic substitution.

Hydroxylation and Other Oxidation Reactions of the Aromatic Nucleus

The oxidation of phenols can lead to various products, including quinones. The aromatic ring of this compound is susceptible to oxidation, and the presence of the activating hydroxyl group makes it more so. libretexts.org The oxidation of the methanesulfinyl group to a methanesulfonyl group is also a possible reaction.

The direct hydroxylation of aromatic rings is a synthetically important transformation. mdpi.comacs.org Phenols can be further hydroxylated to form dihydroxybenzenes. d-nb.info For this compound, oxidation could potentially introduce a second hydroxyl group onto the ring, with the position of hydroxylation being influenced by the existing substituents. The oxidation of activated aromatic compounds with peracids is a known method for introducing a hydroxyl group. nih.gov

Rearrangement Reactions and Tautomerism

Rearrangement reactions are a broad class of reactions where the carbon skeleton or the position of functional groups in a molecule is altered. wiley-vch.de Besides the Pummerer rearrangement discussed earlier, other types of rearrangements could potentially involve this compound.

Sigmatropic rearrangements, such as the Claisen rearrangement, are common for allyl phenyl ethers. wikipedia.org If the hydroxyl group of this compound were converted to an allyl ether, it could undergo a researchgate.netresearchgate.net-sigmatropic rearrangement to introduce an allyl group onto the aromatic ring.

Tautomerism is a phenomenon where a compound exists as a mixture of two or more interconvertible isomers that differ in the position of a proton and a double bond. libretexts.org Phenol itself exists almost exclusively in the enol form due to the stability of the aromatic ring. libretexts.org While keto-enol tautomerism is a possibility, the aromaticity of the benzene (B151609) ring strongly favors the phenolic form of this compound. Any tautomeric equilibrium would be overwhelmingly shifted towards the phenol structure.

Thermodynamic and Kinetic Studies of Rearrangements

Two prominent rearrangements applicable to this class of compounds are the Pummerer rearrangement and the Mislow-Evans rearrangement.

Pummerer Rearrangement: This reaction typically involves the conversion of a sulfoxide into an α-acyloxy thioether using an activating agent like acetic anhydride. wikipedia.org For an aryl sulfoxide like this compound, this reaction would likely require activation of the sulfoxide, followed by nucleophilic attack. Modifications of this reaction, known as interrupted Pummerer reactions, can lead to the formation of new carbon-sulfur and carbon-oxygen bonds, particularly with phenolic substrates. nih.gov Such transformations can be used to synthesize various functionalized organosulfur compounds. nih.gov For instance, the reaction of 2-(phenylsulfinyl)phenols can generate an α-ketosulfonium ion, leading to the preparation of biaryls. acs.org The classic Pummerer rearrangement is initiated by the acylation of the sulfoxide, followed by an elimination step catalyzed by the acetate byproduct to form a cationic thial intermediate, which is then attacked by a nucleophile. wikipedia.org

Mislow-Evans Rearrangement: This is a reversible nih.govrepec.org-sigmatropic rearrangement that interconverts allylic sulfoxides and allylic sulfenate esters. acs.orgresearchgate.netnih.govwpmucdn.com While this compound itself is not an allylic sulfoxide, derivatives where the methyl group is replaced by an allylic substituent would be susceptible to this equilibrium. The equilibrium generally favors the more thermodynamically stable sulfoxide, but the less stable sulfenate ester can be trapped by a thiophile to drive the reaction forward, yielding an allylic alcohol. wpmucdn.comnih.gov The transition state is highly ordered, allowing for efficient transfer of stereochemistry from the sulfur atom to a carbon atom. wpmucdn.com

Recent studies have explored a dearomative version of this rearrangement with aryl sulfoxides, which allows for the synthesis of benzylic alcohols, a transformation previously considered challenging due to the high energy barrier of dearomatization. acs.orgnih.gov Kinetic isotope effect experiments on a dearomative Mislow-Braverman-Evans rearrangement of a naphthyl sulfoxide revealed a KIE value of 2.14, indicating that a proton transfer step is likely rate-determining in that system. acs.org The thermodynamics of such rearrangements are sensitive, with the stability of isomeric allenes versus acetylenes influencing product outcomes in related propargylic systems. semanticscholar.org

Investigations into Keto-Enol Tautomerism of Related Structures

Phenols are, by definition, the "enol" form of a tautomeric pair. The corresponding "keto" form is a cyclohexadienone. For this compound, the tautomeric equilibrium would involve the interconversion between the aromatic phenol structure and its non-aromatic cyclohexadienone isomers.

The equilibrium for phenol itself overwhelmingly favors the enol form due to the substantial thermodynamic stability conferred by aromaticity. The loss of this aromatic stabilization upon conversion to the keto form is energetically costly. wikipedia.orgquora.com Computational and experimental studies on phenol have quantified this preference.

The equilibrium constant (Keq) for the enolization of cyclohexadienone to phenol is approximately 1013, meaning the phenol form is favored by a factor of ten trillion. wikipedia.orgquora.com

The Gibbs free energy of reaction (ΔGrxn) for the tautomerization of phenol to its keto forms is highly unfavorable.

The presence of the methanesulfinyl group at the meta position in this compound is not expected to fundamentally alter this equilibrium. While substituents can influence the stability of the tautomers, the driving force of aromaticity remains dominant. The equilibrium can be shifted toward the keto form if the aromaticity is disrupted, for example, by coordinating a metal complex to the arene ring, which can bring the equilibrium constant closer to unity. acs.org

Reaction Kinetics and Thermodynamics

Determination of Rate Constants and Activation Energies

Specific kinetic data for reactions involving this compound are scarce. However, data from analogous systems, such as the oxidation of other aryl sulfoxides and reactions of other substituted phenols, provide a basis for understanding its reactivity.

Oxidation of the Sulfinyl Group: The methanesulfinyl group can be oxidized to a methanesulfonyl group. Studies on the oxidation of aryl methyl sulfoxides by dimethyldioxirane (B1199080) show the reaction follows second-order kinetics. rsc.orgrsc.org For the oxidation of methyl 4-nitrophenyl sulfoxide in acetone, the activation parameters have been determined, suggesting a concerted mechanism. rsc.org

Reactions of the Phenol Group: The phenol moiety is reactive toward various electrophiles and oxidants. The rates of these reactions are highly dependent on pH and the nature of the reactant. For example, the reaction of phenols with hydroxyl radicals is extremely fast, with rate constants approaching the diffusion-controlled limit. acs.orgnih.gov The kinetics of bromination of various substituted phenols have been studied, showing that the reaction is controlled by the interaction between HOBr and the corresponding phenoxide ion, with second-order rate constants varying significantly based on the ring substituents. nih.gov For 4-methylphenol, the rate constant is 2.1 x 10⁸ M⁻¹s⁻¹. nih.gov Quantitative structure–activity relationship (QSAR) models have been developed to predict reaction rate constants for phenols with various oxidants based on their one-electron oxidation potential. rsc.org

Equilibrium Studies for Reversible Transformations

The most significant reversible transformation for this compound is its acid-base equilibrium in aqueous solution, where it can deprotonate to form the corresponding phenoxide ion.

C₆H₅(SOCH₃)OH ⇌ C₆H₅(SOCH₃)O⁻ + H⁺

The acidity constant (pKa) of phenol is approximately 10.0 in water. wikipedia.org The methanesulfinyl group at the meta-position is expected to have a modest acidifying effect due to its electron-withdrawing inductive character, likely resulting in a pKa value slightly lower than 10 for this compound.

Another key equilibrium is the keto-enol tautomerism discussed in section 3.4.2. As established, the equilibrium lies heavily toward the aromatic phenol form. The equilibrium constant for the conversion of phenol to its 2,5-cyclohexadienone (B8749443) tautomer in water is approximately 10⁻¹¹ (pKE ≈ -10.98), highlighting the thermodynamic unfavorability of the keto form. cdnsciencepub.com

Kinetic and thermodynamic parameters have also been determined for the reversible reaction of various phenols with the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl), which serves as a model for antioxidant activity. rsc.org These studies provide insight into the energetics of hydrogen atom transfer from the phenolic hydroxyl group, a key step in many of its reactions.

Solvent Effects on Reaction Pathways and Rates

The solvent plays a critical role in the reactivity of phenols, influencing both reaction rates and mechanisms. acs.org This is primarily due to hydrogen bonding and the solvent's ability to stabilize charged intermediates or transition states.

For reactions involving the phenolic hydroxyl group, such as hydrogen atom abstraction by free radicals, the solvent effect can be profound. nih.gov

Hydrogen-Bond Accepting Solvents: Solvents that can accept a hydrogen bond (e.g., alcohols, acetonitrile) can form a complex with the phenolic proton (ArOH---S). This hydrogen-bonded species is significantly less reactive toward radical scavengers, dramatically reducing the reaction rate constant. nih.govnih.gov For example, in the antioxidant activity of certain phenols, rate constants were found to decline dramatically in tert-butyl alcohol (a strong hydrogen bond acceptor) compared to cyclohexane (B81311) (an apolar solvent). nih.govresearchgate.net

Solvent Polarity in Oxidation: In the oxidation of sulfides and sulfoxides, solvent polarity can dictate the reaction mechanism. For the oxidation of methyl 4-nitrophenyl sulfide with dimethyldioxirane, the mechanism is concerted in less polar solvent mixtures (e.g., acetone/water 95:5 v/v), but shifts to a two-step mechanism involving a charged intermediate in more polar systems (e.g., acetone/water 80:20 v/v). rsc.org

The delicate balance between different potential mechanisms, such as hydrogen atom transfer (HAT), proton-coupled electron transfer (PCET), and sequential proton-loss electron transfer (SPLET), is therefore highly dependent on the solvent environment. acs.org

Derivatization and Structural Modification of 3 Methanesulfinyl Phenol

Synthesis of Ether and Ester Derivatives

The reactive phenolic hydroxyl group is a common target for derivatization, readily undergoing etherification and esterification to yield a range of functionalized analogues.

The conversion of the phenolic hydroxyl to an ether linkage is a fundamental modification. Standard synthetic protocols, such as the Williamson ether synthesis, are applicable. This involves deprotonation of the phenol (B47542) with a suitable base (e.g., sodium hydride, potassium carbonate) to form the more nucleophilic phenoxide, which is then treated with an alkyl or aryl halide.

Alkylation of phenolic compounds can be achieved with various alkylating agents to introduce diverse functionalities. google.com For instance, reagents like 1-(3-chloropropyl)pyrrolidine (B1588886) can be used to append complex alkyl chains. google.com Another approach involves the use of formamide (B127407) acetals, which serve as effective alkylating agents for phenols under mild conditions. researchgate.net The synthesis of aryl ethers can be accomplished through coupling reactions, often catalyzed by transition metals, or via sulfonyl transfer reactions where an aryl mesylate acts as both a protecting group and an activating group for ether formation. researchgate.net

Table 1: Representative Etherification Reactions for Phenolic Compounds

| Ether Type | Reagent Example | Base/Catalyst | General Conditions |

|---|---|---|---|

| Alkyl Ether | Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) | K₂CO₃, NaH | Aprotic solvent (e.g., Acetone, DMF) |

| Complex Alkyl Ether | 2-[2-(2-chloroethoxy)ethoxy]tetrahydropyran | K₂CO₃ | DMF, 80 °C jst.go.jp |

| Aryl Ether | Aryl Halide (e.g., Fluorobenzene) | Palladium or Copper Catalyst | High temperature |

Synthesis of Carboxylic Acid Esters and Phosphate (B84403) Esters

Esterification of the phenolic hydroxyl group is another common derivatization strategy. Carboxylic acid esters are readily prepared by reacting 3-(Methanesulfinyl)phenol with carboxylic acids, acid chlorides, or acid anhydrides. A widely used method for coupling carboxylic acids directly with alcohols is the Steglich esterification, which employs dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This reaction proceeds under mild, nonacidic conditions. orgsyn.org

Biocatalytic methods have also been employed for the synthesis of phenolic esters. Lipases, such as those from Candida antarctica (CALB), can catalyze the esterification of phenolic compounds with high efficiency and selectivity. mdpi.com For example, phenolic acids can be esterified with alcohols like ethanol (B145695), or phenols can be transesterified using vinyl acetate (B1210297). mdpi.com

In addition to carboxylic acid esters, sulfonate esters can be synthesized from phenols and sulfonyl chlorides. researchgate.net While direct synthesis of phosphate esters of this compound is not extensively documented in the provided literature, standard phosphorylation procedures using phosphoryl chloride (POCl₃) or other phosphitylating agents are chemically feasible and represent a potential route for derivatization.

Table 2: Common Esterification Methods for Phenols

| Ester Type | Reagent Example | Catalyst/Coupling Agent | Key Features |

|---|---|---|---|

| Carboxylate Ester | Carboxylic Acid | DCC / DMAP | Mild conditions, high yield orgsyn.org |

| Carboxylate Ester | Vinyl Acetate | Lipase (e.g., CALB) | Biocatalytic, environmentally benign mdpi.com |

| Sulfonate Ester | Sulfonyl Chloride | Pyridine (B92270) or other base | Forms stable sulfonate esters researchgate.net |

Synthesis of Sulfoxide-Modified Analogues

Modification of the sulfoxide (B87167) group itself allows for the exploration of steric and electronic effects imparted by this functional group.

Creating analogues with different sulfinyl groups (e.g., ethylsulfinyl, phenylsulfinyl) typically involves a two-step process. The first step is the synthesis of the corresponding thioether (sulfide). For example, a 3-(alkylsulfanyl)phenol or 3-(arylsulfanyl)phenol precursor would be prepared. The second step is the controlled oxidation of the thioether to the desired sulfoxide. nih.govacs.org A variety of oxidizing agents can be used for this transformation, with reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide allowing for the selective oxidation of the sulfide (B99878) to the sulfoxide without over-oxidation to the sulfone.

The sulfur atom in a sulfoxide is a stereogenic center, allowing for the existence of enantiomers. The synthesis of enantiomerically enriched or pure sulfoxides is of significant interest in medicinal chemistry and asymmetric synthesis. nih.gov The most common strategy for producing chiral sulfoxides is the asymmetric oxidation of the corresponding prochiral sulfide. acs.org

This can be achieved using chiral oxidizing agents. For example, chiral oxaziridines, such as N-(phenylsulfonyl)(3,3-dichlorocamphoryl)oxaziridine, have been used to produce enantioenriched sulfoxides with high enantiomeric excess (ee). researchgate.net Biocatalytic oxidation, using enzymes like flavin-containing monooxygenases (FMOs), can also be highly stereoselective, producing one enantiomer of the sulfoxide preferentially. researchgate.net The resulting chiral sulfoxides are generally configurationally stable. acs.org

Table 3: Methods for Chiral Sulfoxide Synthesis

| Method | Reagent/Catalyst Example | Principle |

|---|---|---|

| Chiral Chemical Oxidant | N-(phenylsulfonyl)(3,3-dichlorocamphoryl)oxaziridine | Asymmetric oxidation of the corresponding sulfide researchgate.net |

| Metal-Catalyzed Oxidation | Titanium-DIOL complex with hydroperoxide | Sharpless-Kagan asymmetric oxidation |

| Biocatalytic Oxidation | Flavin-containing monooxygenase (FMO) | Enzyme-catalyzed stereoselective oxidation of the sulfide researchgate.net |

Aromatic Ring Substitution

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of additional substituents. The regiochemical outcome of such reactions is governed by the directing effects of the two existing groups: the hydroxyl (-OH) group and the methanesulfinyl (-SOCH₃) group.

The hydroxyl group is a powerful activating group and an ortho, para-director. byjus.com The methanesulfinyl group, conversely, is a deactivating group and a meta-director. In cases of conflicting directing effects, the strongly activating hydroxyl group typically dominates the regioselectivity.

Therefore, electrophiles are expected to add to the positions ortho and para to the hydroxyl group. For this compound, these positions are C2, C4, and C6.

C2: ortho to -OH

C4: ortho to -OH

C6: para to -OH

The methanesulfinyl group at C3 would direct incoming electrophiles to the C5 position, but this effect is generally overridden by the powerful activation from the hydroxyl group. Due to the high reactivity conferred by the phenol, reactions like halogenation can often proceed even without a Lewis acid catalyst. byjus.com For example, treatment of a phenol with bromine water can lead to poly-substitution, yielding the 2,4,6-tribromophenol (B41969) derivative. byjus.com Similarly, nitration using dilute nitric acid typically yields a mixture of ortho- and para-nitrophenols. byjus.com The precise ratio of isomers (C2, C4, C6) would depend on the specific reaction conditions and the steric hindrance presented by the substituents.

Introduction of Halogen, Nitro, and Amino Groups

The introduction of new substituents onto the aromatic core of this compound is governed by the principles of electrophilic aromatic substitution (EAS). The regiochemical outcome of these reactions is dictated by the directing effects of the existing hydroxyl (-OH) and methanesulfinyl (-S(O)CH₃) groups.

Directing Effects : The hydroxyl group at C1 is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. thieme-connect.comnih.gov This effect strongly enhances the nucleophilicity of the carbons at positions 2, 4, and 6. Conversely, the methanesulfinyl group at C3 is a deactivating group that withdraws electron density inductively, directing incoming electrophiles to the meta positions relative to itself (positions 1 and 5 on the ring). researchgate.net In a competitive scenario, the activating ortho, para-directing effect of the hydroxyl group typically dominates over the deactivating meta-directing effect of the sulfoxide. asianpubs.org Consequently, electrophilic substitution on this compound is predicted to occur predominantly at positions 2, 4, and 6, which are ortho and para to the hydroxyl group.

Halogenation : The halogenation of phenols can proceed readily, even without a Lewis acid catalyst, due to the highly activating nature of the hydroxyl group. nih.gov For this compound, treatment with bromine (Br₂) in a non-polar solvent like carbon disulfide (CS₂) or chloroform (B151607) (CHCl₃) at low temperatures would be expected to yield a mixture of monobrominated products, primarily 2-bromo-5-(methanesulfinyl)phenol and 4-bromo-3-(methanesulfinyl)phenol. nih.gov The use of a polar solvent like water (bromine water) would likely lead to polybromination due to the increased ionization of phenol to the even more reactive phenoxide ion, potentially yielding 2,4,6-tribromo-3-(methanesulfinyl)phenol. nih.govnih.gov

Nitration : Nitration of phenols can be achieved with dilute nitric acid (HNO₃) to yield mononitrated products or with concentrated nitric acid to produce polynitrated compounds. nih.gov For this compound, reaction with dilute HNO₃ at low temperatures is expected to produce a mixture of 2-nitro-5-(methanesulfinyl)phenol and 4-nitro-3-(methanesulfinyl)phenol. The use of stronger nitrating agents, such as a mixture of concentrated nitric and sulfuric acids, could lead to dinitration, although the deactivating effect of the sulfoxide and the first introduced nitro group would make subsequent substitutions more difficult.

Amination : A direct electrophilic amination of the phenol ring is not a standard procedure. Instead, amino derivatives are typically prepared through the reduction of precursor nitro compounds. The nitro-substituted derivatives of this compound, obtained as described above, can be converted to the corresponding amino-phenols. Common reduction methods include catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon (Pd/C) under hydrogen pressure, or chemical reduction with metals in acidic conditions (e.g., tin or iron in HCl). nih.gov This two-step sequence (nitration followed by reduction) provides a reliable route to compounds such as 2-amino-5-(methanesulfinyl)phenol and 4-amino-3-(methanesulfinyl)phenol. libguides.com

| Reaction | Reagents | Predicted Major Products |

|---|---|---|

| Halogenation (Mono) | Br₂, CHCl₃ | 2-Bromo-5-(methanesulfinyl)phenol, 4-Bromo-3-(methanesulfinyl)phenol |

| Halogenation (Poly) | Aqueous Br₂ | 2,4,6-Tribromo-3-(methanesulfinyl)phenol |

| Nitration | Dilute HNO₃ | 2-Nitro-5-(methanesulfinyl)phenol, 4-Nitro-3-(methanesulfinyl)phenol |

| Amination (via Nitration) | 1. HNO₃/H₂SO₄ 2. Fe/HCl or H₂/Pd-C | 2-Amino-5-(methanesulfinyl)phenol, 4-Amino-3-(methanesulfinyl)phenol |

Alkylation and Acylation of the Aromatic Core

Friedel-Crafts reactions provide a direct method for forming carbon-carbon bonds at the aromatic core, introducing alkyl and acyl moieties.

Alkylation : The Friedel-Crafts alkylation of this compound involves treating the phenol with an alkyl halide (e.g., R-Cl) in the presence of a Lewis acid catalyst (e.g., AlCl₃). rsc.org The reaction proceeds via an electrophilic carbocation (R⁺) which is attacked by the electron-rich aromatic ring. mdpi.com Given the directing effects, alkylation is expected to occur at the ortho and para positions relative to the hydroxyl group. However, Friedel-Crafts alkylations are prone to limitations, including polyalkylation, as the newly added alkyl group further activates the ring, and carbocation rearrangements, which can lead to a mixture of products. rsc.org Aromatic rings with deactivating groups, like the methanesulfinyl group, can be less reactive, potentially requiring harsher conditions. mdpi.com

Acylation : Friedel-Crafts acylation, which introduces an acyl group (-COR) using an acyl halide (RCOCl) or anhydride (B1165640) with a Lewis acid catalyst, is generally more controlled than alkylation. rsc.org The resulting ketone product contains a deactivating acyl group, which prevents further acylation reactions on the same ring. tandfonline.com For this compound, acylation would be expected to yield ortho- and para-hydroxyaryl ketones, such as 2-acyl-5-(methanesulfinyl)phenol and 4-acyl-3-(methanesulfinyl)phenol. sciencemadness.org These ketone derivatives can be subsequently reduced to the corresponding alkyl groups (e.g., via Clemmensen or Wolff-Kishner reduction), providing a reliable, rearrangement-free route to linear alkyl-substituted phenols that circumvents the issues of direct alkylation. tandfonline.com

| Reaction | Reagents | Predicted Major Products | Notes |

|---|---|---|---|

| Alkylation | R-Cl, AlCl₃ | 2-Alkyl-5-(methanesulfinyl)phenol, 4-Alkyl-3-(methanesulfinyl)phenol | Prone to polyalkylation and carbocation rearrangement. |

| Acylation | RCOCl, AlCl₃ | 2-Acyl-5-(methanesulfinyl)phenol, 4-Acyl-3-(methanesulfinyl)phenol | No polyacylation; product is deactivated. |

Formation of Polycyclic and Heterocyclic Systems Incorporating the this compound Moiety

The functional groups of this compound and its derivatives serve as synthetic handles for the construction of more complex fused and spirocyclic ring systems.

Fusion with Carbocyclic Rings

Annulation reactions can be employed to build additional carbocyclic rings onto the this compound framework. This typically involves a two-step sequence where a side chain is first attached to the ring and then cyclized. For example, a Friedel-Crafts acylation with a cyclic anhydride (e.g., succinic anhydride) would introduce a keto-acid side chain. This chain can then be reduced and subsequently cyclized under acidic conditions (e.g., intramolecular Friedel-Crafts alkylation) to form a fused six-membered ring, leading to a tetralone derivative. The specific isomer formed would depend on the initial acylation position (ortho or para to the hydroxyl group). Such annulation strategies are a key method for building polycyclic aromatic systems from simple phenolic precursors. ibs.re.kr

Incorporation into Nitrogen-Containing Heterocycles

The amino-substituted derivatives of this compound are valuable precursors for synthesizing fused nitrogen-containing heterocycles. mdpi.commdpi.com

Quinoline (B57606) Synthesis (Skraup Reaction) : The Skraup synthesis can be used to construct a quinoline ring fused to the benzene (B151609) nucleus. wikipedia.org For example, reacting 4-amino-3-(methanesulfinyl)phenol with glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene (B124822) or arsenic acid) would be expected to produce a 7-hydroxy-6-(methanesulfinyl)quinoline. researchgate.netresearchgate.net The reaction involves the dehydration of glycerol to acrolein, Michael addition of the aminophenol, acid-catalyzed cyclization, and subsequent dehydrogenation.

Coumarin Synthesis (Pechmann Condensation) : While not a nitrogen heterocycle, the Pechmann condensation is a classic reaction of phenols that yields fused oxygen-containing heterocycles (coumarins). researchgate.net Reacting this compound with a β-ketoester (like ethyl acetoacetate) under acidic conditions (e.g., H₂SO₄ or a solid acid catalyst) would lead to the formation of a 4-methyl-6-(methanesulfinyl)coumarin. asianpubs.orgtandfonline.com

Tetrahydro-β-carboline Synthesis (Pictet-Spengler Reaction) : The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydro-β-carboline and tetrahydroisoquinoline ring systems. nih.govwikipedia.org This reaction requires a β-arylethylamine. While this compound is not a direct substrate, it could be elaborated into a suitable precursor. For example, if a tryptamine (B22526) derivative bearing the this compound moiety were synthesized, it could undergo a Pictet-Spengler reaction with an aldehyde or ketone to form a complex heterocyclic product. wikipedia.org

Synthesis of Bridged or Spirocyclic Systems

The construction of bridged or spirocyclic systems from phenolic precursors represents a sophisticated method for generating three-dimensional molecular complexity.

Spirocyclization : Intramolecular dearomatization reactions of phenols are a key strategy for synthesizing spirocycles. thieme-connect.comrsc.org For instance, a derivative of this compound bearing a suitable nucleophilic tether at the C4 position could undergo oxidative spirocyclization. Treatment with a hypervalent iodine reagent, such as phenyliodine(III) diacetate (PIDA), can trigger an intramolecular attack of the tether onto the aromatic ring, forming a spirocyclic dienone. beilstein-journals.orgbeilstein-journals.org Transition-metal-catalyzed intramolecular Friedel-Crafts-type reactions have also been developed to convert phenol derivatives into spiro[4.5] and spiro[5.5]cyclohexadienones. thieme-connect.com

Bridged Systems : The synthesis of bridged ring systems often involves multi-step sequences or transition-metal-catalyzed "cut-and-sew" reactions. nih.govacs.org While specific examples starting from this compound are not documented, general methods exist for creating bridged structures from phenol derivatives. For instance, an acid-catalyzed condensation of a phenol with a suitable difunctional reagent can lead to methylene-bridged phenol dimers. researchgate.net More advanced rhodium-catalyzed cycloadditions involving phenol-derived substrates can also construct complex bridged frameworks. nih.gov

Structure-Reactivity Relationship Studies of Derivatives

The systematic modification of the this compound structure allows for the study of structure-reactivity relationships (SRRs). By introducing different substituents at various positions, one can quantitatively assess how these changes influence the molecule's chemical properties.

Quantitative structure-activity relationship (QSAR) models are often developed by correlating reaction rates or equilibrium constants with substituent parameters, such as Hammett constants (σ). researchgate.net The Hammett equation, log(k/k₀) = ρσ, relates the rate constant (k) of a substituted derivative to the rate constant of the unsubstituted parent compound (k₀) through the reaction constant (ρ) and the substituent constant (σ).

For the derivatives of this compound, such studies could elucidate the electronic effects of the substituents on reaction mechanisms. For example, in electrophilic aromatic substitution reactions, a Hammett plot could be constructed by measuring the reaction rates for a series of derivatives with varying substituents at the C4 position. Electron-donating groups (e.g., -CH₃, -OCH₃) have negative σ values and would be expected to increase the reaction rate, while electron-withdrawing groups (e.g., -Cl, -NO₂) have positive σ values and would decrease the rate. mdpi.combritannica.com

Influence of Substituents on Electronic Properties

The electronic character of this compound is governed by the combined effects of the electron-donating hydroxyl (-OH) group and the electron-withdrawing methanesulfinyl (-S(O)CH₃) group. Introducing additional substituents onto the aromatic ring can further modulate these properties, primarily by altering the acidity of the phenolic proton (pKa) and the electron density across the molecule.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or halogens (-Cl, -Br) increase the acidity of the phenolic proton (lower the pKa) by stabilizing the resulting phenoxide ion through inductive and/or resonance effects. chemrxiv.orgpharmaguideline.comyoutube.com When an EWG is placed at the ortho or para position relative to the hydroxyl group, it can more effectively delocalize the negative charge of the phenoxide ion, leading to a significant increase in acidity. pharmaguideline.comlibretexts.org

Electron-Donating Groups (EDGs): Substituents such as alkyl (-CH₃) or alkoxy (-OCH₃) groups decrease the acidity of the phenol (raise the pKa). chemrxiv.orgyoutube.com They donate electron density into the ring, which destabilizes the phenoxide anion by increasing the negative charge on the oxygen atom. chemrxiv.org

Table 1: Predicted Influence of Substituents on the Acidity (pKa) of this compound Derivatives

| Substituent (X) | Position | Electronic Effect | Predicted pKa Change (relative to parent) |

|---|---|---|---|

| -NO₂ | 4- (para to -OH) | Strongly Electron-Withdrawing | Decrease Significantly |

| -CN | 6- (ortho to -OH) | Electron-Withdrawing | Decrease |

| -Cl | 4- (para to -OH) | Electron-Withdrawing (Inductive) | Decrease |

| -CH₃ | 5- (para to -S(O)CH₃) | Electron-Donating | Increase Slightly |

| -OCH₃ | 4- (para to -OH) | Electron-Donating (Resonance) | Increase |

Steric Hindrance Effects on Reactivity

Steric hindrance, the spatial bulk of substituent groups, plays a critical role in the reactivity of this compound derivatives by impeding access to reaction centers. core.ac.ukresearchgate.net This effect is most pronounced when bulky substituents are located ortho to a reactive site (the 2- or 6-positions relative to the hydroxyl group). core.ac.ukacs.org

Reactions involving the phenolic hydroxyl group, such as etherification or esterification, are highly sensitive to steric hindrance. A bulky group at position 2 or 6 can physically block the approach of reagents to the hydroxyl oxygen, significantly slowing down or even preventing the reaction. acs.orgcmu.edu Similarly, electrophilic aromatic substitution reactions are directed by both electronic effects and steric hindrance. While the hydroxyl group strongly directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6), a large substituent already present at one of these sites will disfavor substitution at adjacent positions. acs.org

For example, in a study of competitive gas-phase reactions, phenols with bulky ortho-substituents showed a marked decrease in reactivity at the ring, with 2,6-di-tert-butylphenol (B90309) being almost exclusively unreactive due to steric blocking. acs.org While this study did not specifically include this compound, the principle directly applies. A derivative like 2-tert-butyl-3-(methanesulfinyl)phenol would be expected to show significantly reduced reactivity at the hydroxyl group compared to the parent compound.

The impact of steric hindrance can be summarized in the following table, which outlines the expected reactivity trends for various reactions based on substituent placement.

Table 2: Predicted Effects of Steric Hindrance on the Reactivity of this compound Derivatives

| Derivative | Reaction Type | Expected Reactivity (Relative to Parent) | Reason |

|---|---|---|---|

| 2-Methyl-3-(methanesulfinyl)phenol | O-Alkylation (Williamson Ether Synthesis) | Decreased | Steric hindrance from the ortho-methyl group shields the phenolic oxygen. acs.org |

| 2,6-Dimethyl-3-(methanesulfinyl)phenol | Aromatic Bromination | Significantly Decreased | Both ortho positions are blocked, hindering electrophilic attack. core.ac.uk |

| 4-tert-Butyl-3-(methanesulfinyl)phenol | O-Alkylation (Williamson Ether Synthesis) | Comparable | The bulky group is para to the hydroxyl and does not significantly shield it. |

| 2-tert-Butyl-3-(methanesulfinyl)phenol | Sulfoxide Oxidation | Slightly Decreased | The bulky group may partially hinder the approach of the oxidant to the sulfur atom. |

Hammett and Taft Equation Analysis

Linear Free Energy Relationships (LFERs), such as the Hammett and Taft equations, provide a powerful quantitative tool for understanding the influence of electronic effects on reaction rates and equilibria. viu.ca The Hammett equation, in its basic form (log(k/k₀) = ρσ), relates the logarithm of the relative reaction rate (k/k₀) or equilibrium constant (K/K₀) of a substituted derivative to that of the parent compound.

σ (Sigma): The substituent constant, which quantifies the electronic effect (both inductive and resonance) of a substituent. It is independent of the reaction type.

ρ (Rho): The reaction constant, which measures the sensitivity of a particular reaction to substituent effects. A positive ρ value indicates that the reaction is favored by electron-withdrawing groups (buildup of negative charge in the transition state), while a negative ρ value signifies that electron-donating groups accelerate the reaction (buildup of positive charge). viu.cacdnsciencepub.com

While a specific Hammett study focused exclusively on a series of this compound derivatives is not prominent in the literature, data from analogous systems, such as the oxidation of substituted aryl methyl sulfoxides or the ionization of substituted phenols, are highly illustrative.

For instance, a study on the oxidation of p-substituted aryl methyl sulfoxides with hydrogen peroxide catalyzed by a Zr-based metal-organic framework reported a positive ρ value of +0.42. mdpi.comnih.gov This positive value indicates that the reaction proceeds through a transition state with developing negative charge at the reaction center, meaning it is accelerated by electron-withdrawing substituents on the phenyl ring. nih.gov Another study on the cooxidation of substituted phenyl methyl sulfoxides with Cr(VI) yielded a ρ value of -0.927, indicating a transition state with developing positive charge, thus accelerated by electron-donating groups. cdnsciencepub.com

For the acidity of phenols, the Hammett plot of pKa versus the substituent constant σ gives a positive ρ value, because the equilibrium is favored by electron-withdrawing groups that stabilize the negative charge on the phenoxide ion. rsc.org For the ionization of substituted phenols in water, the reaction constant ρ is defined as +2.23. researchgate.net

Table 3: Illustrative Hammett Analysis for Reactions Relevant to this compound

| Reaction Series | Reaction Constant (ρ) | Interpretation | Reference |

|---|---|---|---|

| Ionization of meta- and para-substituted phenols (in 20% water-ethanol) | +2.463 | Reaction is highly sensitive to substituent effects; buildup of negative charge (phenoxide) is stabilized by EWGs. | rsc.org |

| Oxidation of p-substituted aryl methyl sulfoxides (H₂O₂/Zr-MOF) | +0.42 | Reaction involves a nucleophilic attack by the sulfoxide; buildup of negative charge in the transition state is stabilized by EWGs. | nih.gov |